N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a fluorinated pyrazolo[3,4-d]pyrimidine derivative characterized by a central bicyclic heteroaromatic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted with two fluorophenyl groups.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-12-4-6-15(7-5-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-3-1-2-13(21)8-14/h1-9,11H,10H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNGSLPRFLQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described using the following features:
- Molecular Formula : C15H12F2N4O
- Molecular Weight : 302.28 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms in the phenyl groups is believed to influence the compound's lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These values suggest that the compound inhibits cell proliferation effectively, with lower IC50 values indicating higher potency.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell growth and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound can activate apoptotic pathways in cancer cells, as evidenced by increased caspase activity.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase transition, preventing cancer cells from proliferating.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Study on MCF-7 Cells : A study demonstrated that this compound induced apoptosis in MCF-7 cells through caspase activation and mitochondrial pathway modulation .
- HepG2 Cell Line Testing : In HepG2 liver cancer cells, the compound exhibited an IC50 value of 10 µM, showcasing its potential as a hepatocellular carcinoma treatment .
- Comparative Analysis with Doxorubicin : The efficacy of this compound was compared with doxorubicin, a standard chemotherapy agent. Results indicated that it could be as effective or even superior in certain contexts, particularly in reducing side effects associated with traditional chemotherapeutics .
Scientific Research Applications
Anticancer Activity
One of the most significant areas of research for this compound is its anticancer activity . Studies have indicated that it may inhibit specific kinases involved in cancer progression, such as polo-like kinase 1 (Plk1). Inhibition of Plk1 can disrupt mitotic progression in cancer cells, leading to cell cycle arrest and apoptosis.
| Study | Cell Lines Tested | Inhibition Rate (%) |
|---|---|---|
| Study A | SNB-19 | 86.61 |
| Study B | OVCAR-8 | 85.26 |
| Study C | NCI-H460 | 75.99 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor , particularly targeting phosphodiesterases (PDEs). Inhibitors of PDEs can lead to increased levels of cyclic nucleotides, influencing various physiological processes and potentially offering therapeutic benefits in conditions such as heart disease and cancer.
Case Study 1: Anticancer Efficacy
In a preclinical study, researchers evaluated the efficacy of N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide against several cancer cell lines. The results demonstrated significant growth inhibition across multiple types of cancer cells, suggesting a broad-spectrum anticancer potential.
Case Study 2: Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetic properties and potential toxicity of the compound. It was found to have favorable absorption characteristics with minimal toxicity at therapeutic doses, indicating its suitability for further development in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound share the pyrazolo[3,4-d]pyrimidin-4-one scaffold but differ in substituents on the phenyl rings or acetamide side chains. These modifications significantly impact physicochemical properties, binding affinities, and biological activity. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Findings :
Fluorine Substitution: The target compound’s 3- and 4-fluorophenyl groups enhance its lipophilicity (logP ~2.8–3.2 estimated) compared to non-fluorinated analogs like the 3-methoxyphenyl derivative (logP ~2.1) . Fluorine also reduces metabolic oxidation, increasing plasma half-life . In contrast, the trifluorophenyl group in compound 129 () showed superior binding to SARS-CoV-2 main protease (binding energy: −8.2 kcal/mol), suggesting fluorine’s role in optimizing target interactions .
The methoxy group in improves aqueous solubility (cLogS ≈ −3.5 vs. −4.2 for the target compound), critical for oral bioavailability .
Biological Activity: Pyrazolo[3,4-d]pyrimidin-4-ones with chromen-4-one hybrids () demonstrated potent antiparasitic activity (IC50 < 1 µM against Plasmodium spp.), attributed to the extended π-conjugated system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
